molecular formula C10H13ClN2O3 B1651570 (R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286208-84-1

(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1651570
CAS No.: 1286208-84-1
M. Wt: 244.67
InChI Key: KMTLAWJEKPIRFL-HNCPQSOCSA-N
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Description

®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of ®-3-hydroxypyrrolidine with 4-nitrophenol in the presence of a suitable base to form the ether linkage. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the ether formation.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding phenol and pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 3-(4-Aminophenoxy)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrophenol and ®-3-hydroxypyrrolidine.

Scientific Research Applications

®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride largely depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. The nitrophenoxy group can interact with various molecular targets, influencing pathways involved in signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.

    1,4-Dihydropyridine: Another class of compounds with a similar ring structure, known for their use in calcium channel blockers.

Uniqueness

®-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective ligands or catalysts.

Properties

IUPAC Name

(3R)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLAWJEKPIRFL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-84-1
Record name Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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